molecular formula C9H6FN3O B1443930 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1532102-70-7

1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1443930
CAS RN: 1532102-70-7
M. Wt: 191.16 g/mol
InChI Key: CPYFVSSVKFDUMY-UHFFFAOYSA-N
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Description

Chemical compounds are typically described by their molecular formula, structure, and physical properties such as melting point, boiling point, solubility, etc. The compound you mentioned likely belongs to the class of organic compounds known as triazoles, which are heterocyclic compounds containing a five-member ring with three nitrogen atoms and two carbon atoms .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as click chemistry .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The reactivity of a compound is largely determined by its molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other substances. These properties can be determined through a variety of laboratory techniques .

Mechanism of Action

FPT is a highly reactive compound, and its mechanism of action is not fully understood. It is believed that FPT reacts with other compounds via a nucleophilic substitution reaction, in which the fluorine atom of FPT is replaced by a nucleophile. This reaction is believed to be the primary mechanism of action of FPT.
Biochemical and Physiological Effects
FPT has been shown to have an effect on the biochemical and physiological processes of certain organisms. In particular, FPT has been shown to inhibit the growth of certain bacteria, fungi, and viruses. FPT has also been shown to have anti-inflammatory and anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

FPT is a highly reactive compound, and its use in laboratory experiments has a number of advantages and limitations. One of the main advantages of using FPT in laboratory experiments is its reactivity, which allows for the synthesis of a variety of compounds in a relatively short period of time. However, FPT is a highly toxic compound, and its use in laboratory experiments should be done with caution. In addition, FPT is a volatile compound, and its use in laboratory experiments should be done in a well-ventilated area.

Future Directions

The use of FPT in scientific research is an area of active research, and there are a number of potential future directions for its use. One potential future direction is the use of FPT in the synthesis of new drugs and other compounds. In addition, FPT could be used in the synthesis of peptides and other complex organic compounds, such as polymers and nanomaterials. Finally, FPT could be used in the development of new techniques for the synthesis of fluorinated compounds, which could have a wide range of applications in the pharmaceutical and chemical industries.

Scientific Research Applications

FPT is used in a variety of scientific research applications, including drug synthesis, peptide synthesis, and the synthesis of complex organic compounds. FPT has been used in the synthesis of a variety of drugs, including antifungal agents, antiviral agents, and anti-inflammatory agents. FPT has also been used in the synthesis of peptides and other complex organic compounds, including polymers and nanomaterials.

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. These studies assess the potential risks posed by the compound to human health and the environment .

properties

IUPAC Name

1-(2-fluorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYFVSSVKFDUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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